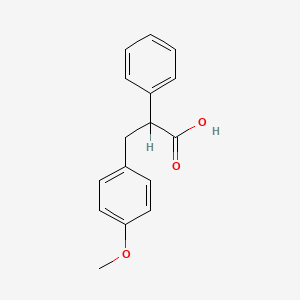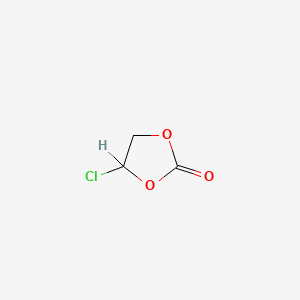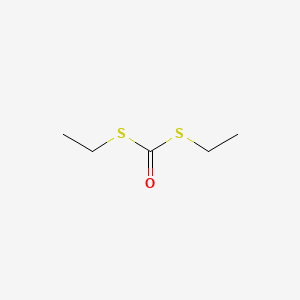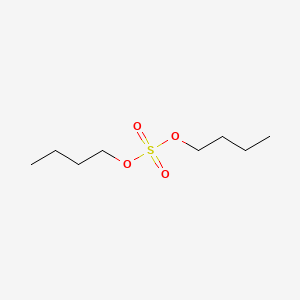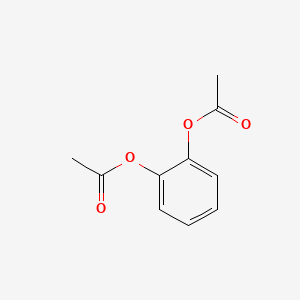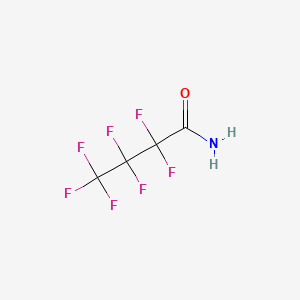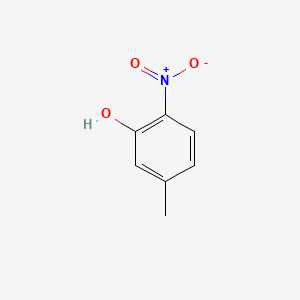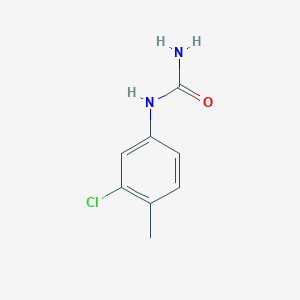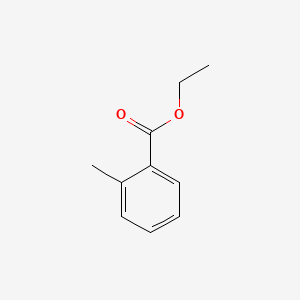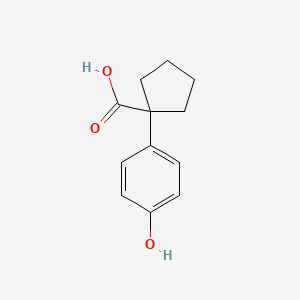
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Vue d'ensemble
Description
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 3-(4-hydroxyphenyl)propionic acid was used as a starting material due to its structural similarity to vanillic acid . Another method involved the synthesis process of 1-acetyl-4-(4-hydroxy phenyl) piperazine .Molecular Structure Analysis
The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The diverse chemical structure defines their characteristic chemical properties .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .Applications De Recherche Scientifique
Supramolecular Self-Assembly
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has been explored in the context of supramolecular self-assembly. Research has delved into the stereoisomeric forms of cyclopentane derivatives, revealing how intermolecular hydrogen bonds dictate racemic crystal structures. These studies provide insights into the self-assembly patterns of such compounds, which are crucial in understanding molecular interactions in crystallography and material science (Kălmăn et al., 2001).
Novel Patterns in Supramolecular Packing
Further investigations have been conducted on the crystal structures of homologous 2-hydroxy-1-cyclopentanecarboxylic acids, leading to the discovery of new patterns in supramolecular close packing. These findings are significant for the field of crystallography, offering a deeper understanding of molecular arrangements and interactions in solid states (Kălmăn et al., 2002).
Analytical Applications in Lipid Peroxidation Assay
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is also relevant in analytical chemistry, particularly in assays measuring lipid peroxidation. It reacts under certain conditions to form chromophores, which are essential in colorimetric assays for studying lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Stereoselective Preparation in Organic Chemistry
The compound plays a role in the stereoselective preparation of derivatives, which is a critical aspect of organic synthesis. This process involves radical cyclization or annulation and is essential for creating compounds with specific stereochemical configurations (Abazi et al., 1999).
Synthesis of Structural Analogs of Natural Amino Acids
In the field of medicinal chemistry, 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has been used in synthesizing structural analogs of natural amino acids. This research is particularly relevant for developing novel therapeutic agents and understanding the structural basis of biological activity (Huddle & Skinner, 1971).
Bioactive Compounds from Marine Fungi
Research has also shown that derivatives of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can be isolated from marine fungi. These compounds exhibit significant bioactivities, such as antioxidant properties, which are valuable in pharmaceutical and nutraceutical applications (Xu et al., 2017).
Safety And Hazards
Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJDJWOBAKQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344213 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
CAS RN |
91496-64-9 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



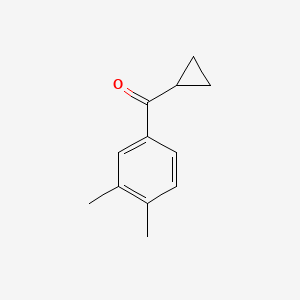
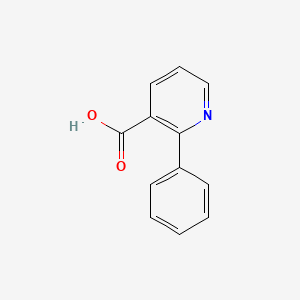

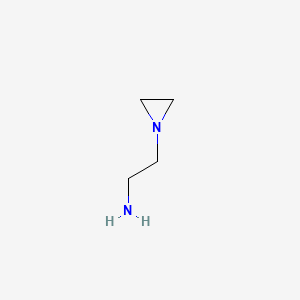
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
